Spr741 (nab741)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

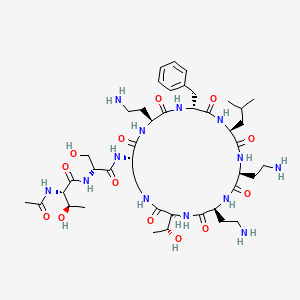

SPR741 is a novel derivative of polymyxin B, a class of antibiotics known for their effectiveness against Gram-negative bacteria. Unlike polymyxin B, SPR741 exhibits minimal intrinsic antibacterial activity but significantly enhances the efficacy of coadministered antibiotics by permeabilizing the outer membrane of Gram-negative bacteria . This unique property makes SPR741 a promising antibiotic adjuvant, particularly in the fight against multidrug-resistant bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: SPR741 is synthesized through a series of chemical reactions that modify the structure of polymyxin B. The synthesis involves the reduction of the positive charge and the removal of the highly lipophilic fatty-acid side chain present in polymyxin B . These modifications are crucial for reducing the nephrotoxicity associated with polymyxin B while retaining its ability to permeabilize bacterial membranes .

Industrial Production Methods: The industrial production of SPR741 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions in aqueous formic acid solution (pH 2.2) to eliminate non-specific binding to plastic . Isotope-labeled SPR741 with carbon-13 and nitrogen-15 is synthesized to improve assay performance .

Análisis De Reacciones Químicas

Types of Reactions: SPR741 primarily undergoes substitution reactions due to its interaction with the outer membrane of Gram-negative bacteria . It does not exhibit significant oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions: The synthesis of SPR741 involves reagents such as formic acid and isotopically labeled compounds . The reaction conditions are carefully controlled to maintain the integrity of the compound and ensure its effectiveness as an antibiotic adjuvant .

Major Products Formed: The major product formed from the synthesis of SPR741 is a modified polymyxin B derivative with reduced nephrotoxicity and enhanced membrane-permeabilizing properties . This product is then used in combination with other antibiotics to treat multidrug-resistant bacterial infections .

Aplicaciones Científicas De Investigación

SPR741 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions between antibiotics and bacterial membranes . In biology, SPR741 is used to investigate the mechanisms of antibiotic resistance and the development of new therapeutic strategies .

In medicine, SPR741 is being explored as a potential treatment for infections caused by multidrug-resistant Gram-negative bacteria . It has shown promising results in combination with other antibiotics, significantly reducing bacterial burden and promoting animal survival in preclinical studies . In industry, SPR741 is used in the development of new antibiotic formulations and drug delivery systems .

Mecanismo De Acción

SPR741 exerts its effects by interacting with the outer membrane of Gram-negative bacteria and damaging the integrity of lipopolysaccharide . This interaction permeabilizes the outer membrane, enabling the entry of coadministered antibiotics . The molecular targets of SPR741 include the lipopolysaccharide molecules in the bacterial outer membrane, which are crucial for maintaining membrane integrity . By disrupting these molecules, SPR741 enhances the efficacy of other antibiotics and helps overcome bacterial resistance .

Comparación Con Compuestos Similares

Similar Compounds:

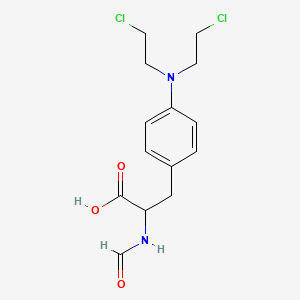

- Polymyxin B

- Polymyxin E (colistin)

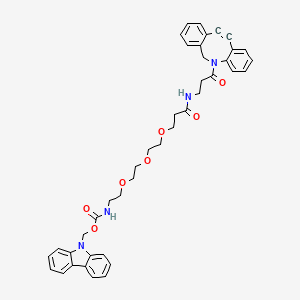

- NAB741

Comparison: Compared to polymyxin B and polymyxin E, SPR741 has reduced nephrotoxicity due to the removal of the highly lipophilic fatty-acid side chain and the reduction of positive charge . Unlike these compounds, SPR741 does not exhibit significant intrinsic antibacterial activity but acts as an adjuvant to enhance the efficacy of other antibiotics . NAB741, a precursor to SPR741, shares similar properties but has been further optimized in SPR741 to improve its safety and effectiveness .

Propiedades

Fórmula molecular |

C44H73N13O13 |

|---|---|

Peso molecular |

992.1 g/mol |

Nombre IUPAC |

(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide |

InChI |

InChI=1S/C44H73N13O13/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+/m1/s1 |

Clave InChI |

JBFNEVNUGGFPBQ-DDMCRLCFSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)

![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)

![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)

![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)

![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)

![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)